2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide” is a chemical compound with the molecular formula C12H15ClN2O2 . It has a molecular weight of 254.72 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide” is represented by the linear formula C12H15ClN2O2 . The InChI code for this compound is 1S/C12H15ClN2O2 .Physical And Chemical Properties Analysis
“2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide is a chemical compound that falls within broader categories of substances investigated for their varied biological activities and environmental interactions. The compound itself is part of a vast array of acetamide derivatives, many of which have been studied for their biological effects, environmental fate, and potential for use in various applications ranging from pharmacology to agriculture.
Biological Effects and Toxicology
The toxicology and biological effects of related acetamide derivatives have been a subject of study to understand their impact on human health and the environment. For instance, Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, emphasizing their commercial importance and the biological consequences of exposure. The review highlights the varied biological responses among different acetamide derivatives, suggesting a complex interplay between chemical structure and biological activity (Kennedy, 2001).
Environmental Protection and Adsorption Technologies
The presence of acetaminophen (a well-known acetamide derivative) in water bodies and its environmental impact has prompted research into adsorptive elimination techniques. A comprehensive review by Igwegbe et al. (2021) on the adsorptive removal of acetaminophen from water underscores the significance of developing efficient removal technologies. This research not only contributes to environmental protection but also offers insights into the broader applications of acetamide derivatives in mitigating pharmaceutical pollution (Igwegbe et al., 2021).
Degradation and Persistence in the Environment
Understanding the persistence and degradation pathways of acetamide derivatives in the environment is crucial for assessing their long-term impact. Studies like those by Gupta and Gajbhiye (2007) on the persistence of acetamiprid in soil contribute to our understanding of how these compounds behave in environmental settings. Such research is essential for developing guidelines for safe use and disposal of acetamide-based compounds (Gupta & Gajbhiye, 2007).
Safety and Hazards
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-9-5-3-4-6-10(9)15-12(17)8-14-11(16)7-13/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHMZRQSKDSOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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